molecular formula C13H19Cl2N3 B1526139 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 1354960-36-3

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No. B1526139
M. Wt: 288.21 g/mol
InChI Key: RZCKILNBMOYCLL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride” are not directly available. It is known to be a solid substance .

Scientific Research Applications

Synthesis of Asymmetric Imines and Metal Polynuclear Complexes

Researchers have developed synthetic methodologies for 4-phenyl-1H-pyrazoles substituted at specific positions. These methodologies facilitate access to new asymmetric imine ligands and mixed metal polynuclear complexes, proving essential for advancing coordination chemistry and materials science (Olguín & Brooker, 2011).

Modification of Hydrogels for Medical Applications

Amine compounds derived from pyrazole structures have been used to modify polyvinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and introducing potential medical applications due to their significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Spectroscopic and Theoretical Investigations of Pyrazole Derivatives

New pyrazole Schiff bases containing azo groups have been synthesized, characterized, and their properties analyzed both experimentally and theoretically, underscoring their potential in material sciences and as molecular probes (Özkınalı et al., 2018).

Corrosion Inhibition Studies

Pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors, offering insights into the development of more efficient corrosion prevention strategies for various metals in acidic environments (Emregül & Hayvalı, 2006).

Antibacterial Activity of Schiff Bases

Schiff bases containing the pyrazolone ring have demonstrated moderate to good antibacterial activity against several bacterial strains, suggesting their potential in developing new antibacterial agents (Asiri & Khan, 2010).

properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-9-8-10(2)16(15-9)13-6-4-12(5-7-13)11(3)14;;/h4-8,11H,14H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCKILNBMOYCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(C)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride

CAS RN

1354960-36-3
Record name 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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